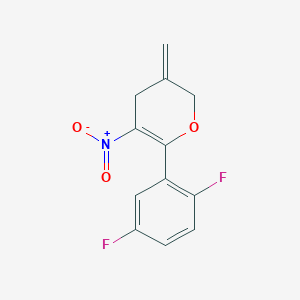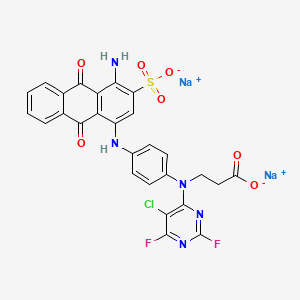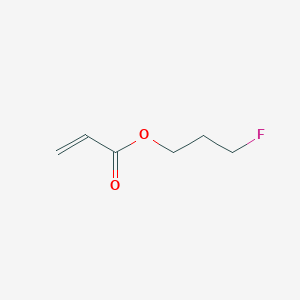
3-Fluoropropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl acrylate is an organic compound with the molecular formula C6H9FO2. It is an ester derived from acrylic acid and 3-fluoropropanol. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoropropyl acrylate can be synthesized through the esterification of acrylic acid with 3-fluoropropanol. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions are common to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Typically involves nucleophiles such as amines or thiols in the presence of a base.
Major Products
Poly(this compound): Used in various industrial applications.
Substituted Acrylates: Depending on the nucleophile used, various substituted acrylates can be formed.
Scientific Research Applications
3-Fluoropropyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Employed in the synthesis of radiolabeled compounds for imaging studies.
Industry: Applied in the production of specialty coatings and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl acrylate primarily involves its reactivity as an acrylate ester. It can undergo polymerization through free-radical mechanisms, where the double bond in the acrylate group reacts with initiators to form long polymer chains . The presence of the fluorine atom can influence the reactivity and properties of the resulting polymers, making them more resistant to chemical and thermal degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl acrylate
- Ethyl acrylate
- Methyl acrylate
- Butyl acrylate
Uniqueness
3-Fluoropropyl acrylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased chemical resistance and stability. This makes it particularly valuable in applications requiring durable and long-lasting materials .
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
3-fluoropropyl prop-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2 |
InChI Key |
WLEILXOWLYRDKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

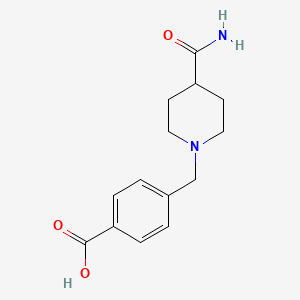

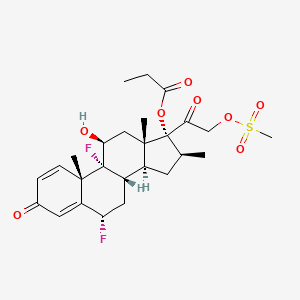
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
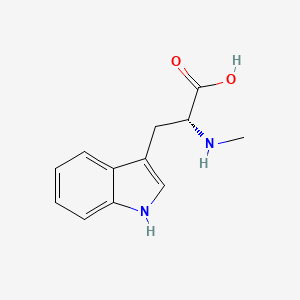
![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
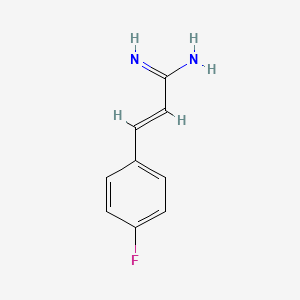
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
